

Application Notes and Protocols: Cmpd101 Hydrochloride in Neuronal Cell Research

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Compound of Interest

Compound Name: Cmpd101 hydrochloride

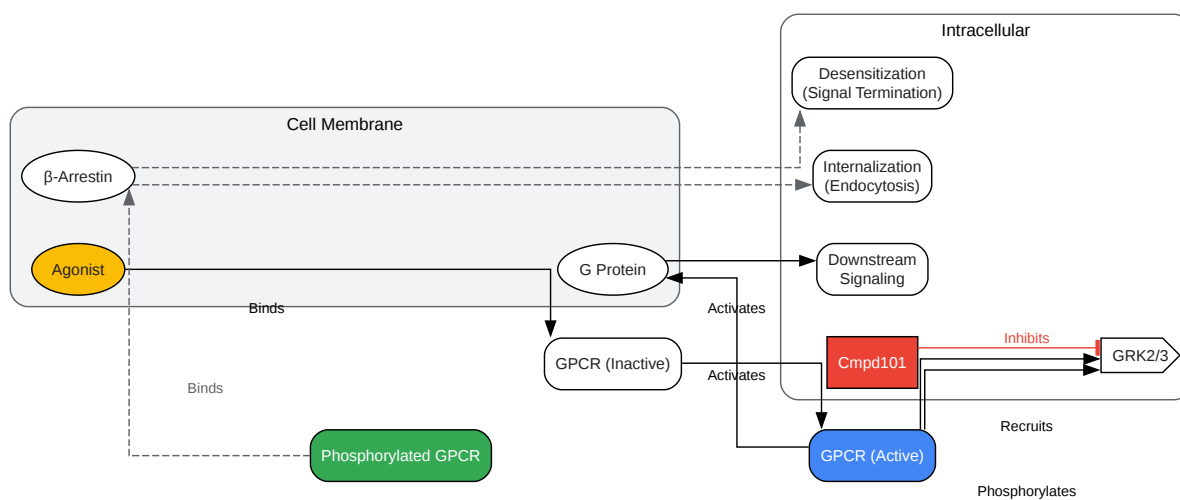
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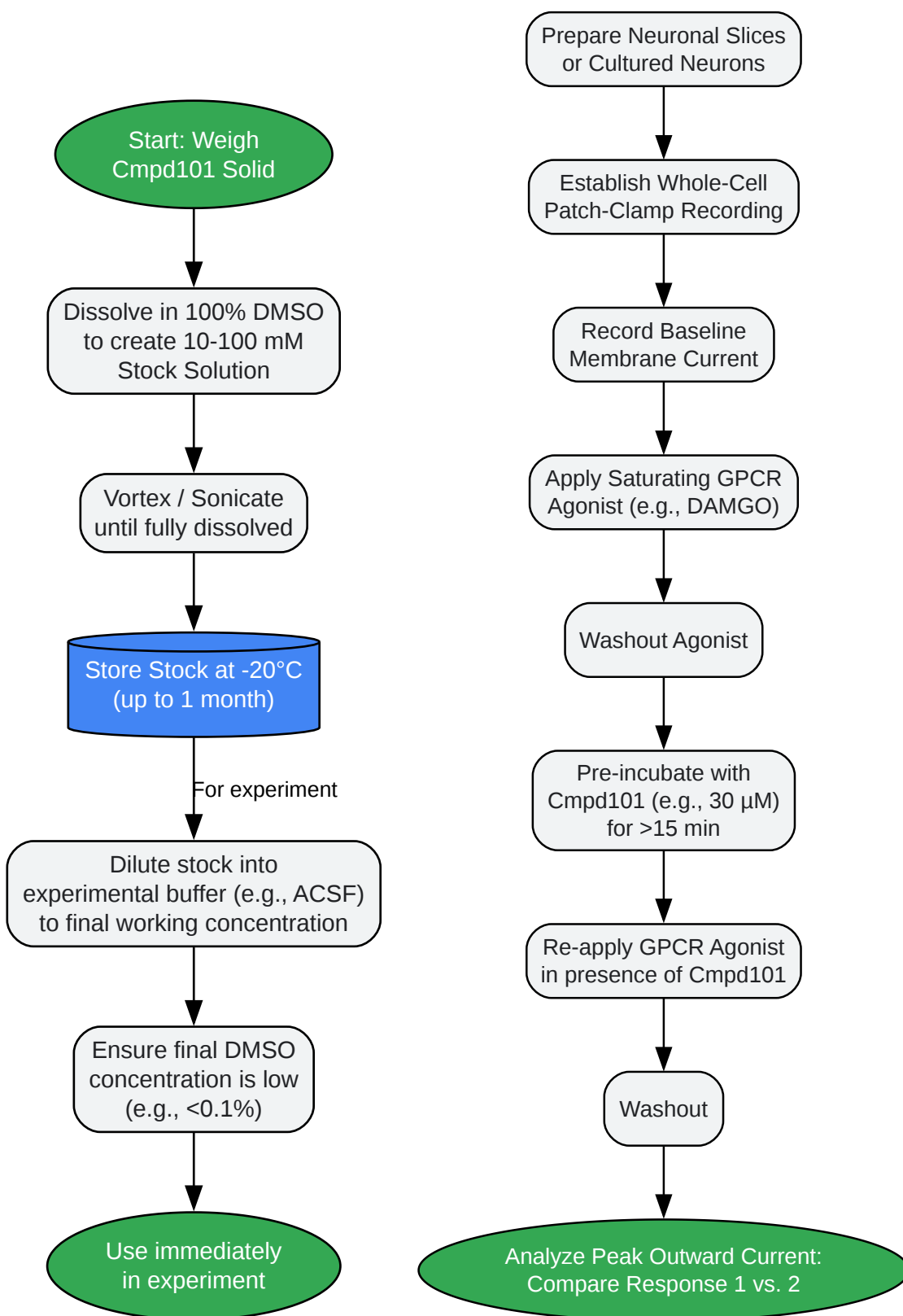
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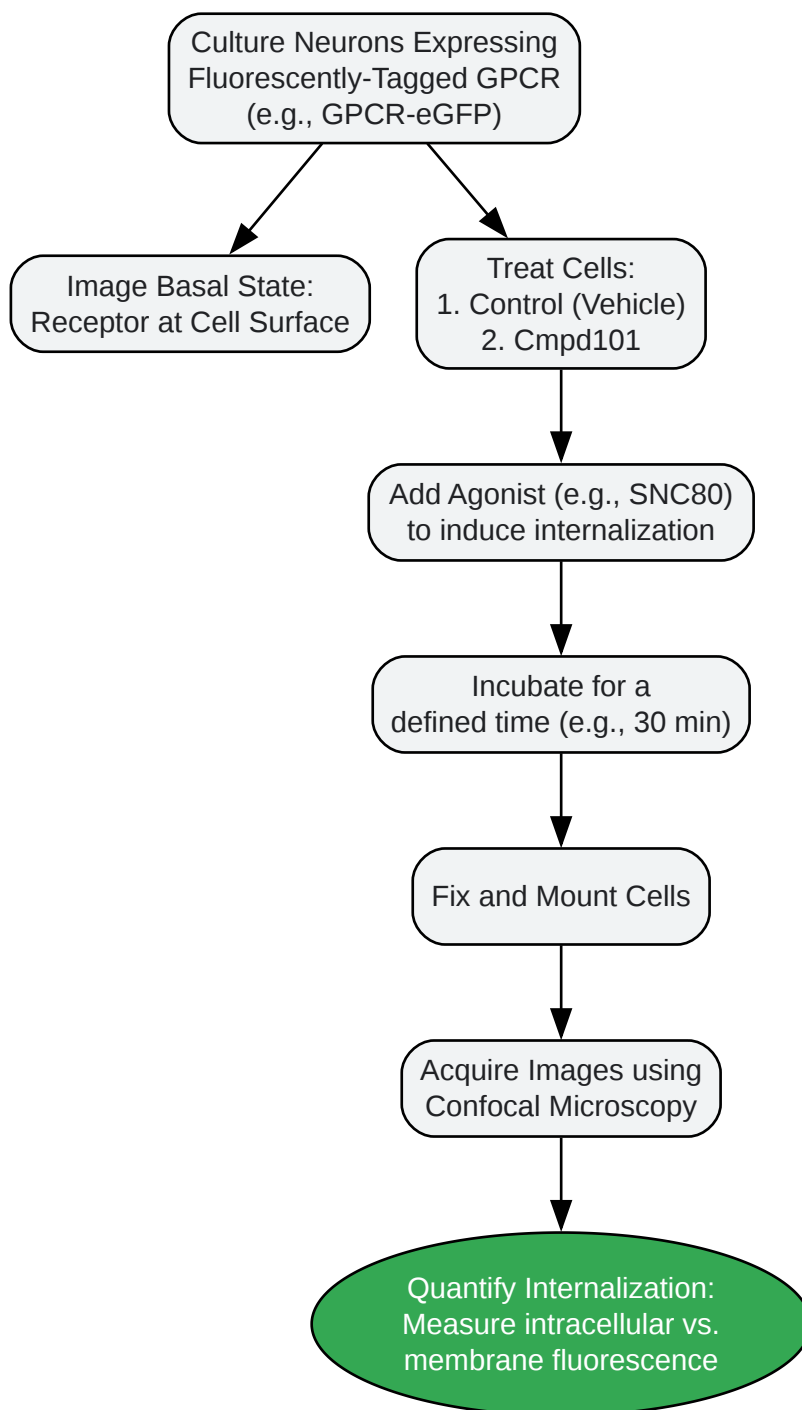
Audience: Researchers, scientists, and drug development professionals.

Introduction: **Cmpd101 hydrochloride** is a potent, selective, and cell-permeable small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2][3] These kinases play a pivotal role in the regulation of G protein-coupled receptors (GPCRs), which constitute the largest family of cell surface receptors and are critical targets in drug development. In neuronal cells, GRK2 and GRK3 are key to the processes of GPCR desensitization and internalization, mechanisms that terminate signaling and modulate synaptic transmission.[4] Cmpd101 provides a powerful pharmacological tool to investigate the specific contributions of GRK2/3 in these pathways, enabling a deeper understanding of neuronal function and the potential for therapeutic intervention.[1][5]

Mechanism of Action: GPCR signaling is tightly regulated to prevent overstimulation. Upon activation by an agonist, the receptor is phosphorylated by GRKs on serine and threonine residues within its intracellular loops and C-terminus.[4] This phosphorylation event increases the receptor's affinity for β -arrestin proteins. The binding of β -arrestin sterically hinders the G protein from coupling to the receptor, leading to signal desensitization.[4] Furthermore, β -arrestin acts as an adapter protein, targeting the receptor for internalization via clathrin-coated pits.[4] Cmpd101 selectively inhibits the catalytic activity of GRK2 and GRK3, thereby preventing receptor phosphorylation and blocking the subsequent desensitization and internalization processes.[1]







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References

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